molecular formula C26H25NO6S B2718548 6-ethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 895639-36-8

6-ethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2718548
CAS RN: 895639-36-8
M. Wt: 479.55
InChI Key: IAYPEILVBQROFK-UHFFFAOYSA-N
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Description

6-ethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as EMBQ, is a chemical compound that belongs to the quinoline family. It has been of interest to researchers due to its potential applications in the field of medicinal chemistry. EMBQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis Techniques

  • Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for quinolinone derivatives, highlighting the versatility of these compounds in chemical syntheses. For example, Mizuno et al. (2006) demonstrated convenient and efficient syntheses of metabolites of a specific quinoline carboxylate, showcasing the use of protective groups and novel synthetic routes for high-yield outcomes (Mizuno et al., 2006).

Catalysis and Reaction Mechanisms

  • Rhodium-Catalyzed Reactions : Yadagiri et al. (2018) explored a rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles, demonstrating the synthesis of substituted benzopyrans. This highlights the role of catalysts in facilitating complex chemical transformations involving similar molecular structures (Yadagiri et al., 2018).

Protective Group Strategies

  • Protective Group Design and Application : Spjut et al. (2010) discussed the design, synthesis, and evaluation of a protective group for hydroxyl groups, relevant to the synthesis and modification of complex organic molecules. Such strategies are crucial for the synthesis of quinolinone derivatives with specific functional groups (Spjut et al., 2010).

Applications in Drug Discovery

  • Anticancer Activity : Ma and Gong (2022) discovered novel quinoline sulfonamide derivatives with potent anti-cancer activity, showcasing the potential therapeutic applications of similar compounds. The study highlights the importance of structural modification in enhancing biological activity (Ma & Gong, 2022).

properties

IUPAC Name

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-4-33-21-11-14-24-23(15-21)26(28)25(34(29,30)22-12-9-20(32-3)10-13-22)17-27(24)16-18-5-7-19(31-2)8-6-18/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPEILVBQROFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

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